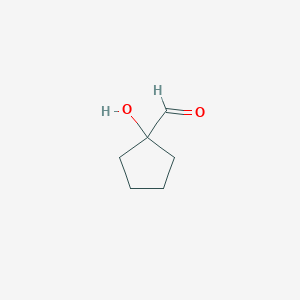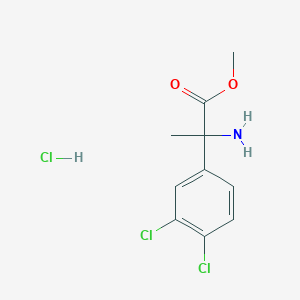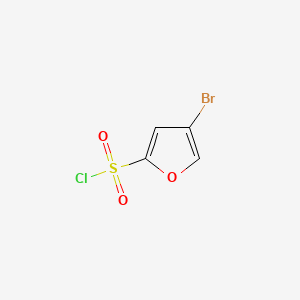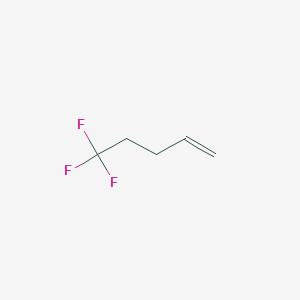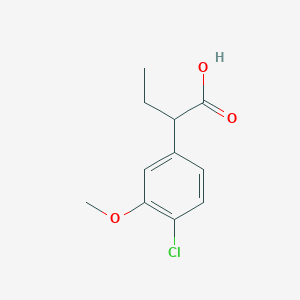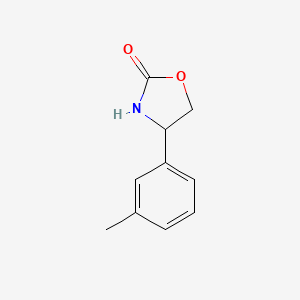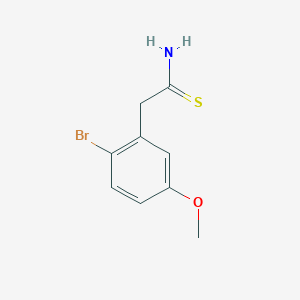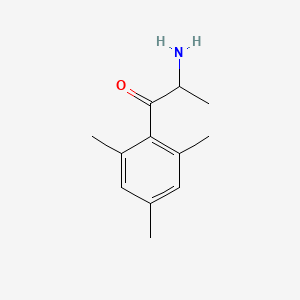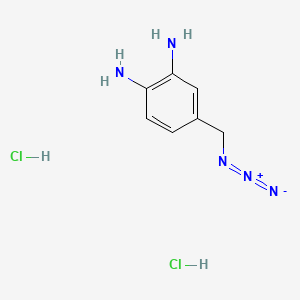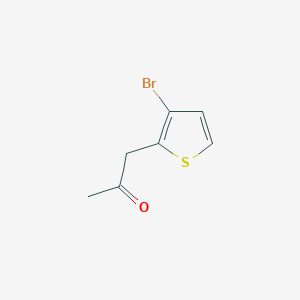
1-(3-Bromothiophen-2-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H7BrOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. Thiophene derivatives are characterized by a five-membered ring containing sulfur, which imparts unique chemical properties to these compounds .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromothiophen-2-yl)propan-2-one can be synthesized through various methods. One common approach involves the reaction of 3-bromothiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvent, temperature, and catalyst concentration are optimized to achieve efficient production .
化学反应分析
Types of Reactions: 1-(3-Bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.
Major Products Formed:
- Substitution reactions yield various substituted thiophene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in alcohols or hydrocarbons .
科学研究应用
1-(3-Bromothiophen-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a building block for novel therapeutic agents.
作用机制
The mechanism of action of 1-(3-Bromothiophen-2-yl)propan-2-one is primarily determined by its chemical structure. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to the observed biological effects .
相似化合物的比较
1-(3-Bromothiophen-2-yl)propan-2-one can be compared with other thiophene derivatives, such as:
1-(2-Thienyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(5-Bromothiophen-2-yl)propan-2-one: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior and applications.
Thiophene-2-carboxaldehyde:
属性
分子式 |
C7H7BrOS |
|---|---|
分子量 |
219.10 g/mol |
IUPAC 名称 |
1-(3-bromothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H7BrOS/c1-5(9)4-7-6(8)2-3-10-7/h2-3H,4H2,1H3 |
InChI 键 |
SSAMBASPYLPODR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=CS1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



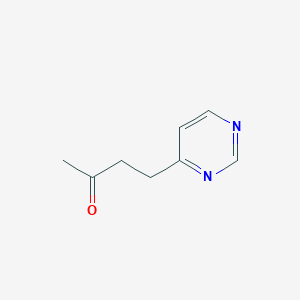
![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
